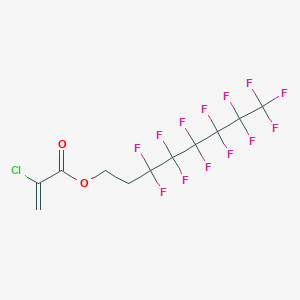

tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

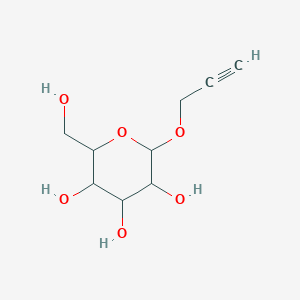

tert-ブチル((1S,2S,5S)-2-アミノ-5-(ジメチルカルバモイル)シクロヘキシル)カルバメートは、医薬品化学や有機合成など、さまざまな分野で潜在的な用途を持つ化学化合物です。これは、tert-ブチル基、アミノ基、およびシクロヘキシル環に結合したジメチルカルバモイル基を含む独自の構造で特徴付けられます。

準備方法

合成経路と反応条件

tert-ブチル((1S,2S,5S)-2-アミノ-5-(ジメチルカルバモイル)シクロヘキシル)カルバメートの合成は、通常、複数のステップを伴います。

シクロヘキシル環の形成: シクロヘキシル環は、一連の環化反応によって合成されます。

アミノ基の導入: アミノ基は、アンモニアやアミンなどの試薬を用いて、アミノ化反応によって導入されます。

ジメチルカルバモイル基の付加: このステップでは、制御された条件下で、アミノ基をジメチルカルバモイルクロリドと反応させます。

tert-ブチル基の付加: 最後のステップでは、塩基の存在下で、tert-ブチルクロロホルメートを使用して、tert-ブチルカルバメート基でアミノ基を保護します。

工業生産方法

tert-ブチル((1S,2S,5S)-2-アミノ-5-(ジメチルカルバモイル)シクロヘキシル)カルバメートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれ、温度、圧力、試薬添加を制御するために、連続フローリアクターや自動化されたシステムが頻繁に使用されます。

化学反応の分析

反応の種類

酸化: この化合物は、特にアミノ基で酸化反応を受け、酸化物またはヒドロキシルアミンを生成します。

還元: 還元反応は、カルバメート基で起こり、アミンを生成します。

置換: この化合物は、求核置換反応に参加でき、ジメチルカルバモイル基を他の求核剤で置換することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬が、酸性または塩基性条件下で一般的に使用されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が、無水条件下で使用されます。

置換: アミン、チオール、またはアルコールなどの求核剤が、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で使用されます。

主な生成物

酸化: ヒドロキシルアミンまたはニトロソ化合物の生成。

還元: 第1級または第2級アミンの生成。

置換: 置換カルバメートまたはウレタンの生成。

科学研究への応用

化学

複雑な分子の合成: 医薬品や農薬の合成における中間体として使用されます。

保護基: tert-ブチルカルバメート基は、有機合成におけるアミンの保護基として使用されます。

生物学

酵素阻害剤: 代謝経路に関与する酵素の阻害剤として潜在的な用途があります。

プロドラッグ設計: 代謝的活性化によって活性な化合物を放出するプロドラッグの設計に使用されます。

医学

創薬: さまざまな病気の治療における治療薬としての可能性について調査されています。

診断薬: バイオマーカーの画像化と検出のための診断薬の開発に使用されます。

産業

ポリマー合成: 特定の性質を持つポリマーの製造に使用されます。

触媒: 反応速度と選択性を向上させるために、触媒反応における配位子として使用されます。

科学的研究の応用

Chemistry

Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Protecting group: The tert-butyl carbamate group is used as a protecting group for amines in organic synthesis.

Biology

Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in metabolic pathways.

Prodrug design: Used in the design of prodrugs that release active compounds upon metabolic activation.

Medicine

Drug development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Diagnostic agents: Used in the development of diagnostic agents for imaging and detection of biological targets.

Industry

Polymer synthesis: Used in the production of polymers with specific properties.

Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

作用機序

tert-ブチル((1S,2S,5S)-2-アミノ-5-(ジメチルカルバモイル)シクロヘキシル)カルバメートの作用機序には、酵素や受容体などの分子標的との相互作用が関係しています。この化合物は、酵素の活性部位に結合し、安定な複合体を形成することで、その活性を阻害することができます。この相互作用は、代謝経路を混乱させ、治療効果をもたらす可能性があります。関与する分子経路には、酵素活性の阻害、受容体シグナル伝達の調節、細胞プロセスの変化などがあります。

類似化合物の比較

類似化合物

- tert-ブチル((1S,2S,5S)-2-アミノ-5-(メチルカルバモイル)シクロヘキシル)カルバメート

- tert-ブチル((1S,2S,5S)-2-アミノ-5-(エチルカルバモイル)シクロヘキシル)カルバメート

- tert-ブチル((1S,2S,5S)-2-アミノ-5-(プロピルカルバモイル)シクロヘキシル)カルバメート

独自性

tert-ブチル((1S,2S,5S)-2-アミノ-5-(ジメチルカルバモイル)シクロヘキシル)カルバメートは、ジメチルカルバモイル基の存在により、独特の化学的および生物学的特性を備えています。この基は、化合物の安定性、溶解性、反応性を高め、合成化学において貴重な中間体であり、医薬品化学における潜在的な治療薬となります。

類似化合物との比較

Similar Compounds

- tert-Butyl ((1S,2S,5S)-2-amino-5-(methylcarbamoyl)cyclohexyl)carbamate

- tert-Butyl ((1S,2S,5S)-2-amino-5-(ethylcarbamoyl)cyclohexyl)carbamate

- tert-Butyl ((1S,2S,5S)-2-amino-5-(propylcarbamoyl)cyclohexyl)carbamate

Uniqueness

tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.

特性

分子式 |

C14H27N3O3 |

|---|---|

分子量 |

285.38 g/mol |

IUPAC名 |

tert-butyl N-[(1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m0/s1 |

InChIキー |

JCHIBKSSZNWERE-DCAQKATOSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C |

正規SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)